![molecular formula C19H23NO5 B5378207 N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5378207.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide, also known as NBOMe, is a compound that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. NBOMe is a potent hallucinogenic drug that has been reported to have similar effects to LSD and other psychedelics.
Wirkmechanismus
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide acts as a partial agonist at the 5-HT2A receptor, which leads to an increase in the activity of this receptor. This increase in activity results in alterations in mood, perception, and cognition. N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide has also been found to have affinity for other serotonin receptors, such as 5-HT2B and 5-HT2C, which may contribute to its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide are similar to those of other psychedelics. It has been reported to induce altered states of consciousness, including changes in perception, thought, and emotion. These effects are thought to be mediated by the activation of the 5-HT2A receptor and other serotonin receptors. N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide has also been reported to have cardiovascular effects, such as an increase in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide in lab experiments is its potency. It is a highly potent hallucinogenic drug, which means that it can be used at low doses to achieve the desired effects. This can reduce the amount of drug needed for experiments, which can be beneficial in terms of cost and safety. However, one limitation of using N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide is its potential for toxicity. It has been reported to have a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. This can make it difficult to use N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide in experiments without risking toxicity.
Zukünftige Richtungen
There are several future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide. One area of interest is its potential as a therapeutic agent. The activation of the 5-HT2A receptor has been linked to the treatment of depression and other psychiatric disorders. N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide may have potential as a therapeutic agent for these conditions. Another area of interest is the development of new derivatives of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide. The structure-activity relationship of phenethylamines is complex, and new derivatives of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide may have unique properties that could be useful in scientific research. Finally, there is a need for further research on the toxicity of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide. The narrow therapeutic index of this compound makes it important to understand its potential for toxicity and to develop strategies for minimizing the risk of harm.
Synthesemethoden
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide involves the reaction of 2,3-dimethoxybenzaldehyde with 3,4-dimethoxyphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then acylated with benzoyl chloride to form N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide has been used in scientific research to study the mechanism of action of hallucinogenic drugs. It has been found to act as a partial agonist at the 5-HT2A receptor, which is the same receptor that is targeted by LSD and other psychedelics. This receptor is involved in the regulation of mood, perception, and cognition. N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide has also been used to study the structure-activity relationship of phenethylamines and their derivatives.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-12(13-9-10-15(22-2)17(11-13)24-4)20-19(21)14-7-6-8-16(23-3)18(14)25-5/h6-12H,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBZHXGJPRNDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.